Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate
Description
Cyclometalated Ligand Architecture in Iridium Complexes
Cyclometalated iridium complexes derive their stability from the chelating coordination of aromatic ligands that form strong metal-carbon and metal-nitrogen bonds. In this complex, two 2-phenylpyridine ligands undergo deprotonation at the phenyl ring’s ortho-carbon, enabling a C^N-coordination mode that creates a rigid five-membered metallacycle around the iridium center. This cyclometalation process is characteristic of iridium(III) complexes, where the metal’s high oxidation state stabilizes the deprotonated ligand architecture.
The 2-phenylpyridine ligands adopt a facial (fac) or meridional (mer) arrangement relative to the iridium center. X-ray crystallographic studies of analogous complexes, such as [Ir(ppy)~3~] (ppy = 2-phenylpyridine), reveal that the facial isomer is thermodynamically favored due to reduced steric strain. In the current complex, the two 2-phenylpyridine ligands likely occupy adjacent coordination sites, leaving the remaining sites for the ancillary ligand and solvent molecules or counterions. The Ir–C and Ir–N bond lengths in such complexes typically range between $$1.98$$–$$2.04 \, \text{Å}$$ and $$2.05$$–$$2.12 \, \text{Å}$$, respectively, as observed in structurally characterized derivatives.
Ancillary Ligand Effects on Octahedral Geometries
The ancillary ligand, 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid, introduces structural and electronic perturbations to the iridium coordination sphere. This ligand features a bipyridyl moiety linked to a butanoic acid chain, enabling both N^N-chelation via the pyridine rings and potential hydrogen bonding through the carboxylic acid group.
- Coordination Mode : The bipyridyl segment acts as a bidentate ligand, binding through the nitrogen atoms of the two pyridine rings. This creates a distorted octahedral geometry around iridium, with the two cyclometalated 2-phenylpyridine ligands occupying equatorial positions and the bipyridyl ligand in a axial-equatorial arrangement.
- Electronic Effects : The electron-donating nature of the pyridyl groups raises the energy of the iridium’s d-orbitals, influencing the complex’s photophysical properties. For example, analogous complexes with bipyridyl ancillary ligands exhibit redshifted emission compared to those with acetylacetonate ligands.
- Steric Influence : The butanoic acid chain extends away from the coordination sphere, minimizing steric hindrance while enhancing solubility in polar solvents. This structural feature is critical for applications in homogeneous catalysis or optoelectronic devices.
A comparison of bond lengths and angles in related complexes (Table 1) underscores how ancillary ligands modulate geometry.
Table 1. Structural Parameters of Iridium Complexes with Different Ancillary Ligands
| Complex | Ir–N (Å) | Ir–C (Å) | N–Ir–N Angle (°) | Reference |
|---|---|---|---|---|
| [Ir(ppy)~2~(bpy)]PF~6~ | 2.08 | 2.01 | 82.3 | |
| [Ir(ppy)~2~(acac)] | 2.11 | 2.03 | 85.7 | |
| Current Complex | 2.09* | 2.02* | 81.9* |
*Predicted values based on analogous structures.
Counterion Influence on Ionic Complex Stability
The hexafluorophosphate (PF~6~^−^) counterion plays a pivotal role in stabilizing the ionic complex through electrostatic interactions and weak coordinative tendencies .
- Ionic Pairing : The large, weakly coordinating PF~6~^−^ anion minimizes ion-pairing effects in solution, preserving the complex’s solubility in organic solvents like acetonitrile. This contrasts with smaller anions (e.g., Cl^−^), which can displace ligands or form bridging structures.
- Crystal Packing : In the solid state, PF~6~^−^ anions often occupy interstitial spaces, engaging in C–H···F interactions with aromatic protons of the ligands. For instance, in [Ir(ppy)~2~(acac)]PF~6~, the anion interacts with acetonitrile solvent molecules, leading to a crystalline lattice with three distinct ion pairs in the asymmetric unit.
- Thermal Stability : The thermal resilience of PF~6~^−^-containing complexes exceeds that of nitrate or tetrafluoroborate analogues, as evidenced by thermogravimetric analyses of related compounds.
Properties
Molecular Formula |
C36H30F6IrN4O2P-3 |
|---|---|
Molecular Weight |
887.8 g/mol |
IUPAC Name |
iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate |
InChI |
InChI=1S/C14H14N2O2.2C11H8N.F6P.Ir/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h1-2,5,7-10H,3-4,6H2,(H,17,18);2*1-6,8-9H;;/q;3*-1; |
InChI Key |
HSRJOVJBUXETQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O.F[P-](F)(F)(F)(F)F.[Ir] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step synthetic route:
Step 1: Formation of Iridium Dimer Precursor
The initial stage involves the synthesis of a cyclometalated iridium(III) dimer, typically [(2-phenylpyridine)2Ir(μ-Cl)]2, by heating iridium trichloride hydrate with 2-phenylpyridine under controlled conditions. This dimer serves as a key intermediate for further ligand substitution reactions.Step 2: Ligand Coordination and Complex Formation
The dimer is reacted with the target ligand, such as 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid or related N^N ligands, in a suitable solvent system (e.g., dichloromethane:methanol 1:1 v/v) under reflux conditions to form the mononuclear iridium complex.Step 3: Counter Ion Exchange and Crystallization
Following complexation, hexafluorophosphate ions are introduced by adding ammonium hexafluorophosphate (NH4PF6) in methanol, precipitating the complex as a hexafluorophosphate salt. The product is isolated by filtration, washed, and dried under vacuum. Crystallization is often achieved by slow evaporation or partial drying of acetonitrile solutions containing the complex and PF6^- ions.
Detailed Experimental Procedure Example
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | IrCl3·3H2O + 2-phenylpyridine; heat under nitrogen at 120 °C for 12 h | Formation of cyclometalated iridium dimer [(ppy)2Ir(μ-Cl)]2 | Precursor for next step |
| 2 | Dimer (0.1 g, 0.092 mmol) + ligand (0.12 mmol) in dichloromethane:methanol (1:1), reflux 2 h | Ligand substitution to form mononuclear complex | Complete dissolution and reaction |
| 3 | Add NH4PF6 in methanol to reaction mixture, stir, precipitate yellow solid | Counter ion exchange to hexafluorophosphate salt | Yield: ~75%; yellow crystalline product obtained |
| 4 | Dissolve product in methanol (50:50), add saturated NH4PF6 solution, isolate crystals | Crystallization for structural analysis | Product suitable for X-ray crystallography |
This method was reported with a 75% yield of the hexafluorophosphate salt and the product was characterized by standard spectroscopic and crystallographic techniques.
Alternative Preparation Routes
Solvent-Ligand Exchange Route
In one study, the complex was isolated by drying an acetonitrile solution containing the iridium complex and tetrabutylammonium hexafluorophosphate. During this process, acetonitrile replaced an original ligand via solvent-ligand exchange, yielding a bis(acetonitrile) iridium(III) hexafluorophosphate complex with high crystallinity. This route offers an alternative to direct ligand substitution and crystallization.Suzuki–Miyaura Cross-Coupling for Ligand Synthesis
The preparation of the substituted pyridinyl ligand (e.g., 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid) can involve multi-step organic synthesis including borylation and palladium-catalyzed cross-coupling reactions. For example, pinacolborane derivatives are coupled with bromo-substituted pyridines under Pd catalysis to form the desired ligands before complexation with iridium.
Reaction Conditions and Yields from Literature
| Compound / Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iridium dimer formation | Hydrated IrCl3 + 2-phenylpyridine, 120 °C, 12 h, N2 atmosphere | Not specified | Precursor for complexation |
| Complexation with ligand | Reflux in CH2Cl2:MeOH (1:1), 2 h | ~75% | Formation of mononuclear complex |
| Counter ion exchange | NH4PF6 in MeOH, room temp | High yield (75%) | Precipitation of PF6 salt |
| Ligand synthesis (Suzuki coupling) | Pd catalyst, 130 °C, K acetate base | Moderate to high | Multi-step organic synthesis |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm ligand coordination and complex formation, showing characteristic shifts for phenylpyridine and pyridinyl protons.
- Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight consistent with the iridium complex plus hexafluorophosphate counter ion.
- X-ray Crystallography : Single-crystal X-ray diffraction reveals the coordination geometry around iridium, confirming the cyclometalated structure and PF6^- counter ion packing.
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile solutions containing tetrabutylammonium hexafluorophosphate shows redox behavior characteristic of iridium(III) complexes.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Iridium source | IrCl3·3H2O | Commercial reagent |
| Ligand type | 2-phenylpyridine derivatives | Synthesized or commercial |
| Solvent system | Dichloromethane:methanol (1:1) | For complexation |
| Temperature | 120–180 °C (varies by step) | Heating under inert atmosphere |
| Reaction time | 2–17 hours | Depending on step |
| Atmosphere | Nitrogen or argon | To prevent oxidation |
| Counter ion source | NH4PF6 | For hexafluorophosphate salt formation |
| Yield | 70–87% | Depending on method and purity |
Chemical Reactions Analysis
Types of Reactions
Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various ligands; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions result in the formation of new iridium complexes with different ligands .
Scientific Research Applications
Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate has a wide range of scientific research applications:
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
Mechanism of Action
The mechanism by which Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate exerts its effects involves the interaction of its iridium center with various molecular targets. The compound’s luminescent properties are attributed to its ability to undergo intersystem crossing, leading to phosphorescence. The molecular pathways involved include energy transfer processes and electron transfer reactions .
Comparison with Similar Compounds
Ligand Modifications and Photophysical Properties
- Target Compound : The extended π-conjugation from the pyridine-pyridine backbone likely redshifts emission compared to simpler ppy complexes. The carboxylic acid group enhances aqueous solubility, enabling biological applications .
- [Ir(dFppy)₂(bpy)]PF₆ : Fluorinated ligands increase electron-withdrawing effects, blue-shifting emission and improving photostability .
Counterion Effects
Hexafluorophosphate (PF₆⁻) minimizes ion-pairing interactions, preserving luminescence efficiency in solution .
Biological Activity
Iridium complexes, particularly those containing 2-phenylpyridine ligands, have garnered significant attention in the field of medicinal chemistry due to their promising biological activities, including anticancer and antimicrobial properties. This article focuses on the biological activity of the specific compound Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate (hereafter referred to as Iridium complex), summarizing key research findings, case studies, and relevant data.
Overview of Biological Activity
The biological activity of iridium complexes is primarily evaluated through their cytotoxic effects on various cancer cell lines and their potential mechanisms of action. The Iridium complex has shown promising results in inhibiting tumor cell proliferation, inducing apoptosis, and exhibiting antibacterial properties.
Anticancer Activity
-
Cytotoxicity Studies :
- The Iridium complex demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 1.18 µM to 89 µM, indicating potent antiproliferative effects compared to traditional chemotherapeutics like cisplatin .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity includes:
- Induction of Apoptosis : The complex triggers apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and cytochrome c release .
- Cell Cycle Disruption : It disrupts the cell cycle at the G0/G1 phase, thereby inhibiting cell division .
- Lysosomal Damage : The complex accumulates in lysosomes, damaging their integrity and affecting cellular homeostasis .
- Binding Affinity : Studies indicate that these complexes preferentially bind to DNA, particularly with nucleobases like guanine and adenine, which enhances their cytotoxic effects .
- The mechanism underlying the anticancer activity includes:
Antimicrobial Activity
Research has also indicated that iridium complexes possess antimicrobial properties against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Salmonella. The mechanisms include:
- Induction of oxidative stress leading to bacterial cell death.
- Inhibition of tubulin polymerization, which is crucial for bacterial cell division .
Case Studies
- Study on Cytotoxicity :
- Comparative Analysis with Cisplatin :
Table 1: IC50 Values of Iridium Complex Against Various Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 39.5 ± 2.7 |
| HeLa (Cervical) | 2.8 ± 0.8 |
| MCF-7 (Breast) | 9.6 ± 0.4 |
| HCT116 (Colon) | 3.7 ± 0.3 |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Increased ROS levels and cytochrome c release |
| Cell Cycle Disruption | G0/G1 phase arrest |
| Lysosomal Damage | Accumulation in lysosomes leading to dysfunction |
| DNA Binding | Preferential interaction with nucleobases |
Q & A
Q. What are the standard synthetic protocols for preparing iridium(III) complexes with 2-phenylpyridine derivatives and hexafluorophosphate counterions?
- Methodological Answer : A typical synthesis involves reacting iridium(III) chloride with excess ligands (e.g., 2-phenylpyridine or substituted bipyridines) under reflux in a polar solvent (e.g., 2-ethoxyethanol). Subsequent counterion exchange with ammonium hexafluorophosphate (NHPF) yields the hexafluorophosphate salt. For example, Ir(ppy)(dtbbpy)PF is synthesized by reacting IrCl·3HO with 2-phenylpyridine and 4,4'-di-tert-butyl-2,2'-bipyridine, followed by anion metathesis . Key Considerations :
- Ligand-to-metal ratio (e.g., 3:1 for cyclometalating ligands).
- Reaction duration (24–72 hours under inert atmosphere).
- Purification via column chromatography or recrystallization.
Q. Which characterization techniques are critical for confirming the structure and purity of these iridium complexes?
- Methodological Answer :
- X-ray crystallography : Essential for unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving twinned or high-symmetry crystals .
- NMR spectroscopy : H and F NMR verify ligand coordination and counterion integrity.
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M-PF]).
- Elemental analysis : Validates stoichiometry (C, H, N content).
- UV-Vis and photoluminescence spectroscopy : Characterize absorption/emission profiles (e.g., metal-to-ligand charge transfer bands) .
Q. What are the typical photophysical properties of these complexes, and how are they measured?
- Methodological Answer : These complexes exhibit strong photoluminescence due to spin-orbit coupling from iridium. Key properties include:
Advanced Research Questions
Q. How can researchers optimize the photoluminescence quantum yields (Φ) of iridium complexes through ligand design?
- Methodological Answer :
- Ligand Rigidity : Bulky substituents (e.g., tert-butyl groups on bipyridine) reduce non-radiative decay, enhancing Φ. For example, dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) increases Φ by ~30% compared to unsubstituted bipyridine .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups on pyridines stabilize excited states, improving Φ (e.g., complexes with CF-substituted ligands achieve Φ > 0.7) .
- Avoiding π-Stacking : Steric hindrance from substituents prevents aggregation-induced quenching .
Q. What strategies are effective in resolving contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXL's TWIN/BASF commands to model twinned crystals. For example, iridium complexes with pseudo-symmetry often require twin-law refinement .
- Disorder Modeling : For flexible ligands (e.g., butanoic acid derivatives), split occupancy refinement or restraints (ISOR, SIMU) improve accuracy.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis.
Case Study : A study on Ir(ppy)(dtbbpy)PF revealed twinning via SHELXD, resolved using a two-domain model .
Q. What mechanistic insights guide the use of these iridium complexes in photocatalytic applications?
- Methodological Answer : These complexes act as photosensitizers via triplet-triplet energy transfer (TTET) or redox catalysis. Key considerations:
- Redox Potentials : Cyclic voltammetry (CV) determines Ir potentials (e.g., E ≈ +1.2 V vs. SCE for oxidative catalysis) .
- Quenching Studies : Stern-Volmer plots identify effective quenchers (e.g., triethanolamine for reductive quenching).
- Reaction Optimization : Adjust light intensity (e.g., 450 nm LEDs) and sacrificial reagents (e.g., NHPF stabilizes the active species) .
Example : In C–H activation, [Ir(ppy)(dtbbpy)]PF achieves 85% yield under visible light via ligand-to-metal charge transfer (LMCT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
